3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one
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Overview
Description
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 2,5-dichlorophenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dichlorophenylacetic acid as a starting material, which undergoes cyclization with salicylic acid derivatives in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one.
Reduction: Formation of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorophenyl)-2-benzofuran-1-one
- 3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1-ol
- 2,5-Dichlorophenylacetic acid
Uniqueness
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
656829-01-5 |
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Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H |
InChI Key |
XUSZPJOHLQUGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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